molecular formula C19H18ClN5O4 B2457094 6-(5-Chloro-2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878718-82-2

6-(5-Chloro-2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2457094
CAS No.: 878718-82-2
M. Wt: 415.83
InChI Key: QZQSVFNXQMJXRO-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H18ClN5O4 and its molecular weight is 415.83. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

The synthesis and properties of related mesoionic purinone analogs highlight the diverse chemical reactions and potential applications of compounds within this class. Mesoionic compounds, including those related to purinones, have been explored for their unique chemical properties, such as undergoing hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, which could be relevant for the development of novel pharmaceuticals or materials (Coburn & Taylor, 1982).

Pharmacological Evaluation

Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their pharmacological properties, including anxiolytic-like and antidepressant activities in preclinical models. This demonstrates the potential of such compounds in drug development for treating psychiatric disorders (Zagórska et al., 2009).

Cardiotonic Drugs

Research into noncatecholamine, nonglycoside cardiotonic drugs has revealed the importance of imidazo[4,5-c]pyridines for their potent inotropic and vasodilator activities. These findings could guide the design of new cardiotonic agents for treating heart failure (Robertson et al., 1985).

Molecular Docking and Spectroscopy

Detailed spectroscopic analysis and molecular docking studies of imidazole derivatives, including reactivity and stability investigations through DFT and molecular dynamics simulations, suggest applications in antimicrobial activity and materials science, particularly in the development of new antimicrobial agents and non-linear optical materials (Thomas et al., 2018).

N-Heterocyclic Carbene Precursors

The study of N-heterocyclic carbenes (NHCs) with increased π-acceptor character highlights the chemical versatility and potential applications of imidazolidine-4,5-diones in catalysis and materials science. This research provides insights into the stability and reactivity of NHC precursors, which could be beneficial in designing new catalysts (Hobbs et al., 2010).

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O4/c1-10-8-23-15-16(22(3)19(28)24(17(15)27)9-11(2)26)21-18(23)25(10)13-7-12(20)5-6-14(13)29-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQSVFNXQMJXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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